2,6-difluoro-N-(4-isopropylphenyl)benzamide

Catalog No.
S15781545
CAS No.
M.F
C16H15F2NO
M. Wt
275.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-difluoro-N-(4-isopropylphenyl)benzamide

Product Name

2,6-difluoro-N-(4-isopropylphenyl)benzamide

IUPAC Name

2,6-difluoro-N-(4-propan-2-ylphenyl)benzamide

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

InChI

InChI=1S/C16H15F2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)

InChI Key

CWDIUVJBYKHCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F

2,6-Difluoro-N-(4-isopropylphenyl)benzamide is an organic compound categorized as a benzamide derivative. Its molecular formula is C16H15F2NOC_{16}H_{15}F_2NO, and it has a molecular weight of 275.29 g/mol. The compound features two fluorine atoms located at the 2 and 6 positions of the benzene ring, along with an isopropyl group attached to the para position of the aniline moiety, which contributes to its unique chemical properties and potential biological activities .

  • Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with various nucleophiles under appropriate reaction conditions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isopropyl group and the nitrogen atom of the amide.
  • Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions, yielding the corresponding carboxylic acid and amine .

Research indicates that 2,6-difluoro-N-(4-isopropylphenyl)benzamide exhibits significant biological activity. Its structural features may enhance its binding affinity to specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. This compound has garnered interest for its potential applications in drug development, particularly in areas such as cancer therapy and anti-inflammatory treatments .

The synthesis of 2,6-difluoro-N-(4-isopropylphenyl)benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-isopropylaniline.
  • Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form an acyl chloride.
  • Amide Formation: The acyl chloride is then reacted with 4-isopropylaniline in the presence of a base such as triethylamine to yield the final product .

2,6-Difluoro-N-(4-isopropylphenyl)benzamide has various applications in scientific research and industry:

  • Pharmaceutical Development: It serves as a potential lead compound for developing new drugs due to its biological activity.
  • Chemical Synthesis: This compound can be utilized as a building block for synthesizing more complex organic molecules.
  • Research Tool: It may be used in studies investigating enzyme inhibition and other biochemical pathways .

Interaction studies involving 2,6-difluoro-N-(4-isopropylphenyl)benzamide focus on its binding affinity to various biological targets. Molecular docking studies suggest that the presence of fluorine atoms enhances hydrophobic interactions with target proteins, which could improve metabolic stability and bioavailability. These interactions are crucial for understanding the compound's mechanism of action in biological systems .

Several compounds share structural similarities with 2,6-difluoro-N-(4-isopropylphenyl)benzamide:

Uniqueness

The uniqueness of 2,6-difluoro-N-(4-isopropylphenyl)benzamide lies in its combination of fluorine atoms and an isopropylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities that set it apart from similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.11217043 g/mol

Monoisotopic Mass

275.11217043 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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